6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17764481
Molecular Formula: C9H4F3NO2S
Molecular Weight: 247.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4F3NO2S |
|---|---|
| Molecular Weight | 247.20 g/mol |
| IUPAC Name | 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4F3NO2S/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15) |
| Standard InChI Key | FSEUOIPZADGYNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C=C(S2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid belongs to the thienopyridine class of heterocycles, which merge the electronic properties of thiophene and pyridine. The IUPAC name derives from the fused bicyclic system: the thieno[2,3-b]pyridine core indicates a thiophene ring fused to a pyridine ring at the 2,3- and b-positions, respectively. Substituents include a carboxylic acid group at position 2 and a trifluoromethyl (-CF₃) group at position 6.
Molecular Formula and Physicochemical Properties
The molecular formula is C₉H₄F₃NO₂S, with a molecular weight of 263.2 g/mol. Key physicochemical properties inferred from analogs include:
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Melting Point: 159–162°C (observed in structurally similar compounds) .
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Solubility: Limited aqueous solubility due to the hydrophobic trifluoromethyl group; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
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Stability: The trifluoromethyl group enhances metabolic stability and resistance to oxidative degradation .
The crystal structure of related compounds reveals planar aromatic systems with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms, contributing to rigidity .
Synthesis and Derivative Formation
Core Synthesis Strategies
The thieno[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. A representative route involves:
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Thiophene-Pyridine Fusion: Reacting 3-cyano-6-substituted pyridine-2(1H)-thiones with ethyl chloroacetate under basic conditions to form ethyl thieno[2,3-b]pyridine-2-carboxylates .
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Functionalization: Introducing the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, treatment with trifluoromethylating agents (e.g., TMSCF₃) in the presence of a Lewis acid .
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Hydrolysis: Converting ester intermediates to carboxylic acids using aqueous NaOH or HCl .
Scheme 1: Simplified Synthesis Pathway
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Cyclization:
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Trifluoromethylation:
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Ester Hydrolysis:
Derivative Libraries
Modifications at the 3- and 4-positions of the thienopyridine core have been explored to enhance bioactivity:
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Amide Formation: Coupling the carboxylic acid with amines using HATU/DIEA, yielding carboxamides with improved antimycobacterial activity (e.g., IC₉₀ = 1.2 μM against M. tuberculosis) .
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Hydrazide Derivatives: Reaction with hydrazine hydrate produces carbohydrazides, which can cyclize to form triazolo or thiadiazolo fused systems .
Pharmacological Activity and Mechanism
| Compound | M. tuberculosis IC₉₀ (μM) | HepG2 IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 17af | 1.2 | 19 | 15 |
| 17p | 0.68 | 81 | 129 |
| Parent Carboxylic Acid | >100 | >100 | N/A |
Cytotoxicity and Selectivity
While the carboxylic acid itself shows minimal cytotoxicity (IC₅₀ > 100 μM), its amide derivatives exhibit moderate toxicity in HepG2 cells (e.g., 17af IC₅₀ = 19 μM) . The trifluoromethyl group may contribute to off-target effects by interacting with hepatic enzymes.
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The thienopyridine core serves as a bioisostere for quinoline or isoquinoline moieties, offering improved solubility and reduced phototoxicity.
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Prodrug Development: Ester prodrugs (e.g., ethyl carboxylates) enhance oral bioavailability, as demonstrated in preclinical models .
Material Science Applications
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Electron-Deficient Scaffolds: The electron-withdrawing -CF₃ group makes these compounds candidates for organic semiconductors or non-linear optical materials.
Future Directions
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Target Identification: Elucidate the molecular target of 6-CF₃ derivatives in M. tuberculosis via proteomic studies.
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Optimization: Develop analogs with reduced cytotoxicity by modifying the 3-amino group or introducing polar substituents.
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Formulation: Explore nanoparticle-based delivery systems to improve aqueous solubility and target specificity.
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